4-Amino-2-pteridinol
CAS No.: 22005-65-8
Cat. No.: VC13583932
Molecular Formula: C6H5N5O
Molecular Weight: 163.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22005-65-8 |
|---|---|
| Molecular Formula | C6H5N5O |
| Molecular Weight | 163.14 g/mol |
| IUPAC Name | 4-amino-3H-pteridin-2-one |
| Standard InChI | InChI=1S/C6H5N5O/c7-4-3-5(9-2-1-8-3)11-6(12)10-4/h1-2H,(H3,7,9,10,11,12) |
| Standard InChI Key | ZYLMCRLXTUAWGM-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(NC(=O)N=C2N=C1)N |
| Canonical SMILES | C1=NC2=C(NC(=O)N=C2N=C1)N |
Introduction
4-Amino-2-pteridinol is a heterocyclic compound that belongs to the pteridine family. It is characterized by its molecular formula C₆H₅N₅O, featuring an amino group at the 4-position and a hydroxyl group at the 2-position of the pteridine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and enzyme inhibition.
Synthesis of 4-Amino-2-pteridinol
The synthesis of 4-Amino-2-pteridinol typically involves multiple steps, starting from simpler precursors. While specific detailed synthesis pathways are not widely documented, the general approach involves constructing the pteridine ring and then introducing the amino and hydroxyl groups through various chemical transformations.
Mechanism of Action and Biological Activity
4-Amino-2-pteridinol acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby disrupting their normal functions. This inhibition can affect various biological processes, making it a candidate for therapeutic applications such as antimicrobial and anticancer treatments.
Applications in Medicinal Chemistry
The compound's potential in medicinal chemistry is significant due to its ability to interact with biological pathways. It is being explored for its role in drug development, particularly in areas where enzyme inhibition is crucial for therapeutic effects.
| Application Area | Potential Use |
|---|---|
| Antimicrobial Treatments | Inhibition of microbial enzymes |
| Anticancer Treatments | Inhibition of cancer-related enzymes |
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